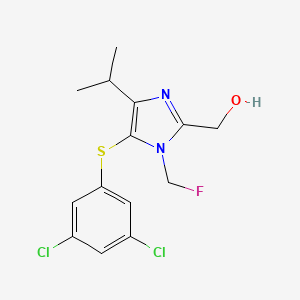

(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol

Description

The compound "(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol" is a fluorinated imidazole derivative characterized by a 3,5-dichlorophenylthio group at position 5, an isopropyl group at position 4, and a fluoromethyl substituent at position 1 of the imidazole core. Fluorinated imidazoles are of significant interest in medicinal chemistry due to fluorine’s electronegativity and small atomic radius, which can enhance metabolic stability and binding affinity to biological targets . While specific biological data for this compound is unavailable in the provided evidence, structurally related imidazole derivatives (e.g., nitroimidazoles) are known for antimicrobial and antiparasitic activities .

Properties

CAS No. |

178979-24-3 |

|---|---|

Molecular Formula |

C14H15Cl2FN2OS |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methanol |

InChI |

InChI=1S/C14H15Cl2FN2OS/c1-8(2)13-14(19(7-17)12(6-20)18-13)21-11-4-9(15)3-10(16)5-11/h3-5,8,20H,6-7H2,1-2H3 |

InChI Key |

BFYLIGAPFMSTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)CO)CF)SC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the fluoromethyl group: This step might involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Attachment of the 3,5-dichlorophenylthio group: This can be done via nucleophilic substitution reactions using thiol derivatives.

Final functionalization: The hydroxyl group can be introduced through reduction reactions or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: This might result in the formation of alcohols or amines.

Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Thiols, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- 1-Position Substituent : The fluoromethyl group in the target compound is smaller and more electronegative than the n-propyl group in its closest analog (CAS 178980-60-4), likely reducing steric hindrance and improving metabolic stability .

- 5-Position Substituent : The 3,5-dichlorophenylthio group is conserved in both the target and CAS 178980-60-4, suggesting its role in hydrophobic interactions or target binding.

Physicochemical Properties

- Polarity: The methanol group in the target compound increases polarity compared to CAS 178980-60-4, which may enhance aqueous solubility.

- Molecular Weight : The target (MW ~395.3 g/mol) is lighter than benzimidazole derivatives (, MW ~350–400 g/mol), favoring drug-likeness per Lipinski’s rules.

Biological Activity

(5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol, with CAS number 178979-24-3, is a compound belonging to the imidazole family. Its unique structure features a dichlorophenylthio group and a fluoromethyl substituent, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H15Cl2FN2OS

- Molecular Weight : 340.4 g/mol

- IUPAC Name : (5-(3,5-dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptors : The compound can bind to receptors that modulate signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including (5-(3,5-Dichlorophenylthio)-1-fluoromethyl-4-isopropyl-1H-imidazol-2-yl)methanol. The following table summarizes findings from several research studies:

| Study | Cell Lines Tested | IC50 Values (µM) | Observations |

|---|---|---|---|

| Study 1 | SISO (cervical cancer) | 3.42 | Induced apoptosis |

| Study 2 | RT-112 (bladder cancer) | 2.38 | Significant growth inhibition |

| Study 3 | HepG2 (liver cancer) | 14.74 | Moderate cytotoxicity |

These studies indicate that the compound exhibits potent cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The compound has been investigated for its efficacy against various bacterial and fungal strains:

- Bacterial Inhibition : Effective against both aerobic and anaerobic bacteria.

- Fungal Activity : Exhibits antifungal properties that can be utilized in treating fungal infections.

Case Studies

- Cytotoxicity Testing : A study evaluated the cytotoxic potency of several imidazole derivatives, including our compound, against human cancer cell lines using the crystal violet assay. Results indicated significant antiproliferative activity correlating with structural modifications in the imidazole ring .

- Mechanistic Insights : Another research focused on the interactions of imidazole derivatives with protein targets involved in tumor progression and metastasis. The findings suggested that these compounds could serve as leads in drug development for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.